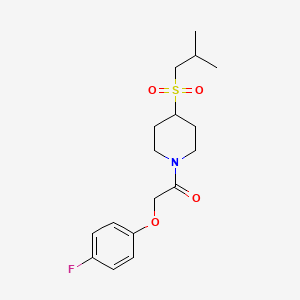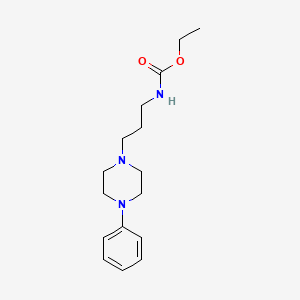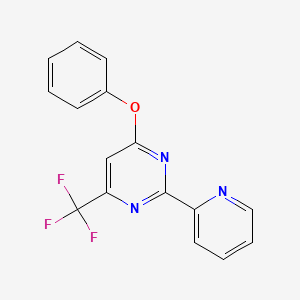
Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridinyl group, and a trifluoromethyl group attached to a pyrimidinyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether typically involves multi-step organic reactions
Formation of Pyrimidinyl Ether Core: This step often involves the reaction of a suitable pyrimidine derivative with an alcohol under acidic or basic conditions to form the ether linkage.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under conditions that promote electrophilic substitution.
Attachment of Phenyl and Pyridinyl Groups: These groups can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinyl and phenyl rings, using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaH in DMF, KOtBu in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether exerts its effects involves interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioavailability and efficacy.
Comparison with Similar Compounds
Phenyl 2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl ether can be compared with other similar compounds, such as:
Phenyl 2-(2-pyridinyl)-4-pyrimidinyl ether: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Phenyl 2-(2-pyridinyl)-6-methyl-4-pyrimidinyl ether: Substitution of the trifluoromethyl group with a methyl group can significantly alter the compound’s reactivity and interactions.
Phenyl 2-(2-pyridinyl)-6-chloro-4-pyrimidinyl ether: The presence of a chlorine atom instead of a trifluoromethyl group can affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-phenoxy-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O/c17-16(18,19)13-10-14(23-11-6-2-1-3-7-11)22-15(21-13)12-8-4-5-9-20-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJKOYBVRUXXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(3-chlorophenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2730926.png)
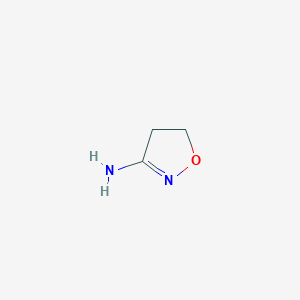
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2730929.png)
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)

![2-ethyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2730936.png)
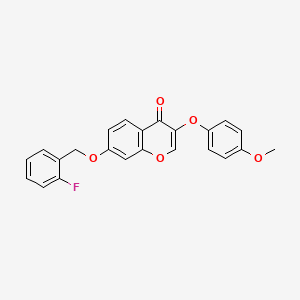
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B2730941.png)
![3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol](/img/structure/B2730942.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate](/img/structure/B2730943.png)
